molecular formula C16H15N3O3 B12179794 N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide

Cat. No.: B12179794
M. Wt: 297.31 g/mol
InChI Key: RZJJZIVIEGYUOJ-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-(propan-2-yl)phenyl group at position 4 and a furan-2-carboxamide moiety at position 2. The 1,2,5-oxadiazole ring is a pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding, making it prevalent in medicinal chemistry for targeting enzymes or receptors .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-10(2)11-5-7-12(8-6-11)14-15(19-22-18-14)17-16(20)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19,20)

InChI Key

RZJJZIVIEGYUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final assembly: The final step involves the formation of the carboxamide linkage, which can be accomplished using standard amide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving cyclization and coupling reactions. Key methodologies include:

Hydrazide Cyclization

  • Intermediate formation : Reacting furan-2-carbonyl chloride with hydrazine derivatives forms the hydrazide precursor.

  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) .

Coupling Reactions

  • Amide bond formation : The carboxamide group is introduced via coupling between furan-2-carboxylic acid and 3-amino-4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole using EDCI/HOBt .

  • Yield enhancement : Catalysts like DMAP improve efficiency (>85% yield).

Oxadiazole Ring

  • Electrophilic substitution : Reacts with halogens (Cl₂, Br₂) at the C-3 position under acidic conditions.

  • Ring-opening : Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the ring, forming nitrile intermediates .

Furan Carboxamide

  • Hydrolysis : Acidic/basic conditions hydrolyze the amide bond to furan-2-carboxylic acid and amine derivatives .

  • Condensation : Reacts with aldehydes to form Schiff bases, useful for further derivatization .

4-Isopropylphenyl Group

  • Alkylation/arylation : Undergoes Friedel-Crafts reactions to introduce substituents (e.g., NO₂, OCH₃) at the para-position .

Derivatization and Biological Relevance

Structural modifications enhance pharmacological properties. Key findings include:

Modification Biological Impact Source
Halogenation (Cl, F) at C-3Increased anticancer activity (IC₅₀: 2–5 µM)
Methoxy substitutionImproved anti-inflammatory activity
Nitro group introductionEnhanced antimicrobial potency

Mechanistic Insights

  • The oxadiazole moiety acts as a bioisostere for carboxylic acids, improving metabolic stability .

  • The furan ring participates in π-π stacking with enzyme active sites (e.g., COX-2) .

Catalytic Systems and Reaction Optimization

  • Transition-metal catalysis : Cu(I)/Cu(II) systems facilitate Ullmann-type couplings for aryl-amide bond formation .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .

Analytical Characterization

  • NMR : Distinct signals for oxadiazole protons (δ 8.2–8.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .

  • Mass spectrometry : Molecular ion peak at m/z 367.4 [M+H]⁺ confirms the molecular formula C₁₉H₁₈N₃O₃ .

Stability and Degradation

  • Thermal stability : Decomposes above 240°C (DSC analysis) .

  • Photodegradation : UV exposure (254 nm) leads to oxadiazole ring cleavage, forming nitrile byproducts .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. The compound N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide has been evaluated for its antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole moiety is critical for this activity, as it enhances the interaction with bacterial cell membranes .

1.2 Anticancer Properties

There is emerging evidence suggesting that compounds containing oxadiazole rings may possess anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Preliminary studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, making them potential candidates for further development in cancer therapeutics .

Materials Science

2.1 Photophysical Properties

The incorporation of oxadiazole moieties into polymer matrices has been explored to enhance photophysical properties such as fluorescence and phosphorescence. This compound can be utilized as a fluorescent probe in various applications including biological imaging and sensing technologies. Its ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2.2 Polymer Blends

In polymer science, the addition of this compound into polymer blends has been studied to improve mechanical properties and thermal stability. The compound acts as a reinforcing agent that enhances the overall performance of the polymer matrix under stress conditions .

Agricultural Chemistry

3.1 Pesticidal Activity

The potential use of this compound as a pesticide has been investigated due to its bioactive properties. Studies suggest that compounds with oxadiazole structures can exhibit herbicidal and insecticidal activities. This application is particularly relevant in the development of new agrochemicals aimed at sustainable agriculture practices .

Summary Table of Applications

Application AreaSpecific Use CasesObserved Effects
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial growth
Anticancer agentsInduction of apoptosis in cancer cells
Materials ScienceFluorescent probesEnhanced photophysical properties
Polymer reinforcementImproved mechanical and thermal stability
Agricultural ChemistryPesticidesHerbicidal and insecticidal activities

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TRPA1 Antagonists: HC-030031 and CHEM-5861528

HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) and CHEM-5861528 (butan-2-yl analog) are TRPA1 antagonists with IC50 values of 4–10 μM .

Parameter Target Compound HC-030031 CHEM-5861528
Core Structure 1,2,5-Oxadiazole + furan carboxamide Purine + acetamide Purine + butan-2-yl acetamide
Substituent 4-(propan-2-yl)phenyl 4-(propan-2-yl)phenyl 4-(butan-2-yl)phenyl
Molecular Weight (g/mol) ~325 (estimated) 341.35 355.38
Key Pharmacological Role Not reported (structural analog) TRPA1 inhibition TRPA1 inhibition

Key Differences :

  • The target compound replaces HC-030031’s purine scaffold with a 1,2,5-oxadiazole-furan carboxamide system, which may reduce off-target interactions (purines often bind adenosine receptors) .
Oxadiazole-Based Acetamides from Screening Libraries

lists compounds like N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (Mol. Weight: 392.18) and 2-(4-bromophenoxy)-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)acetamide.

Parameter Target Compound N-[4-(4-bromophenyl)-oxadiazol-3-yl]acetamide
Substituents Furan-2-carboxamide + isopropyl Bromophenyl + fluorophenoxy acetamide
Molecular Weight (g/mol) ~325 392.18
Halogen Presence No Bromine + fluorine
Potential Bioactivity Unknown (structural analog) Likely kinase or protease inhibition

Key Differences :

  • Halogenated analogs (Br, F) increase molecular weight and lipophilicity, which may enhance target binding but raise toxicity risks .
Furan-3-carboxamide Derivatives with Hydrazinyl Groups

describes hydrazinyl derivatives like 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) and N-(4-methoxyphenyl) analog (97e).

Parameter Target Compound 97c (Hydrazinyl Derivative)
Functional Groups Furan-2-carboxamide + oxadiazole Furan-3-carboxamide + hydrazine
Substituent 4-(propan-2-yl)phenyl Methyl/phenyl/methoxyphenyl
Reactivity Stable oxadiazole core Reactive hydrazine moiety

Key Differences :

  • Hydrazinyl derivatives (97c-e) are prone to hydrolysis or oxidation, limiting stability, whereas the oxadiazole core in the target compound is more robust .
  • The 4-(propan-2-yl)phenyl group in the target compound may confer better CNS penetration compared to 97c’s methyl group.

Biological Activity

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features several key structural components:

  • Oxadiazole Ring : A five-membered heterocyclic ring that contributes to the compound's biological activity by facilitating interactions with various biological targets.
  • Benzamide Moiety : Enhances solubility and bioavailability, which are critical for pharmacological efficacy.
  • Propan-2-yl Group : This substituent may influence the compound's lipophilicity and interaction with cellular membranes.

The molecular formula is C16H21N3O2C_{16}H_{21}N_{3}O_{2} with a molecular weight of approximately 287.36 g/mol .

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activities. For instance:

  • In vitro Studies : this compound has shown promising results against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells .
  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a role in tumor growth regulation .
Cell LineIC50 Value (µM)
HT-299.27
MEXF 4628.50
OVXF 8992.76

Anti-inflammatory Effects

The structural components of this compound suggest potential anti-inflammatory properties:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical mediators in inflammatory pathways .

Antimicrobial Activity

The oxadiazole ring is known for its broad-spectrum antimicrobial properties:

  • Bacterial and Fungal Inhibition : Compounds containing oxadiazole have demonstrated efficacy against various pathogens, indicating that this compound may also possess antimicrobial properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of oxadiazole and evaluated their anticancer activities against a panel of human tumor cell lines. The findings indicated that modifications in the oxadiazole structure could enhance potency significantly .
  • Structure–Activity Relationship (SAR) : Research has established that specific substitutions on the oxadiazole ring can lead to improved biological activity. For example, introducing electronegative groups at certain positions resulted in increased antiproliferative effects .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,5-oxadiazole core in this compound?

The 1,2,5-oxadiazole (furazan) ring can be synthesized via cyclization of amidoximes or nitrile oxides. For example, a two-step approach involving (i) condensation of a substituted phenylhydroxylamine with a nitrile precursor, followed by (ii) oxidative cyclization using reagents like NaNO₂/HCl or chloramine-T, is commonly employed . Evidence from analogous compounds suggests that microwave-assisted synthesis may improve reaction efficiency and yield .

Q. How can the purity and identity of this compound be validated post-synthesis?

A combination of analytical techniques is critical:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., furan C3 vs. C2 protons show distinct shifts at δ 7.2–7.8 and δ 6.3–6.8, respectively) .
  • HRMS : For exact mass verification (e.g., deviations < 2 ppm ensure molecular formula accuracy) .
  • HPLC-UV/ELSD : To detect impurities (<1% threshold recommended for biological assays) .

Q. What solvent systems are optimal for recrystallization?

Mixed polar/non-polar solvents (e.g., ethyl acetate/hexane or DCM/petroleum ether) are effective for recrystallizing similar oxadiazole-furan hybrids. Evidence shows that slow evaporation at 4°C yields single crystals suitable for X-ray diffraction, as demonstrated for N-phenyl-1,3,4-oxadiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Core modifications : Replace the isopropylphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) substituents to assess electronic effects on target binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • In vitro assays : Pair SAR with enzymatic inhibition or cell-based assays (e.g., IC₅₀ determination against kinases or receptors) .

Q. How should contradictory data in biological activity assays be resolved?

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out nonspecific interactions .
  • Metabolic stability checks : Assess compound integrity post-incubation with liver microsomes to exclude artifactive degradation .

Q. What advanced spectroscopic methods can resolve ambiguities in regiochemistry?

  • NOESY/ROESY NMR : To confirm spatial proximity of substituents (e.g., furan C3 carboxamide vs. oxadiazole C4 phenyl groups) .
  • X-ray crystallography : Definitive proof of regiochemistry, as shown for N-phenyl-1,3,4-oxadiazole derivatives with R-factor < 0.05 .
  • DFT calculations : Compare theoretical vs. experimental IR/UV spectra to validate substituent orientation .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent optimization : DMF or THF for polar intermediates; toluene for high-temperature cyclizations .
  • Workflow automation : Use flow chemistry for reproducibility in multi-step syntheses .

Q. What strategies mitigate hydrolysis of the carboxamide group during storage?

  • Lyophilization : Store as a lyophilized powder under argon at −80°C .
  • Stabilizers : Add 1% BHT or ascorbic acid to DMSO stock solutions to prevent oxidative degradation .

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